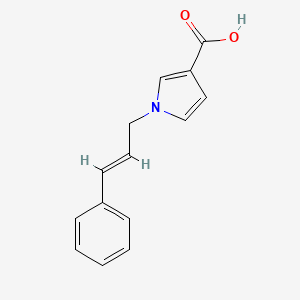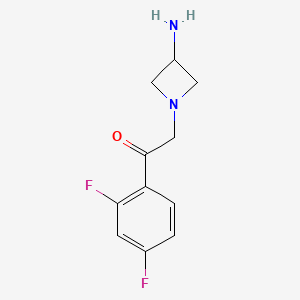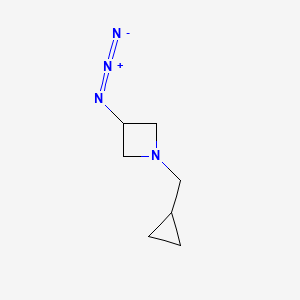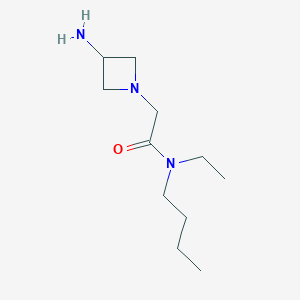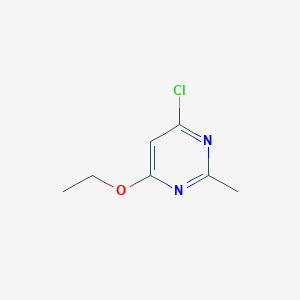
4-氯-6-乙氧基-2-甲基嘧啶
描述
4-Chloro-6-ethoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-ethoxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
4-氯-6-乙氧基-2-甲基嘧啶: 是一种用途广泛的有机合成中间体。它的结构允许进一步官能化,使其成为构建更复杂分子的宝贵基石。 例如,它可以进行亲核芳香取代反应,引入各种侧链,从而增强其在合成多种有机化合物方面的应用 .
药物研究
在药物研究中,该化合物被用于合成具有潜在抗炎、抗菌、抗HIV、抗疟疾和抗肿瘤特性的药物。 它的嘧啶核心是许多药物的关键元素,反映了它在核酸中的重要性 .
农药开发
该化合物的性质正在农药开发中得到探索。 它能够作为进一步化学修饰的支架,使其成为创造新型杀虫剂和除草剂的候选化合物,有助于更有效和更有针对性的农业实践 .
染料制造
该化合物的衍生物可能在染料制造中找到应用。 通过连接各种官能团,研究人员可以开发出具有特定吸收特性的新型染料,适用于纺织品和工业着色过程 .
环境科学
最后,在环境科学中,研究人员可以使用该化合物合成有助于检测或去除污染物的化学物质。它的改性衍生物可以与特定的污染物结合,有助于环境监测和清理工作。
上面提到的每个应用都利用了4-氯-6-乙氧基-2-甲基嘧啶独特的化学结构及其进一步修饰的潜力,展示了该化合物在科学研究和工业应用中的多功能性。 所提供的信息基于目前的科学知识,以及从化合物的化学性质推断出的潜在用途 .
作用机制
are well known owing to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine, which illustrates their importance . Pyrimidines also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumour agents .
The compound “4-Chloro-6-ethoxy-2-methylpyrimidine” is a multifunctionalised pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-(methylthio)pyrimidine, which reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
生化分析
Biochemical Properties
4-Chloro-6-ethoxy-2-methylpyrimidine plays a role in biochemical reactions as a multifunctional scaffold. It can undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules . This compound interacts with various enzymes and proteins, particularly those involved in nucleic acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Cellular Effects
The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key enzymes in these pathways, 4-Chloro-6-ethoxy-2-methylpyrimidine can affect gene expression and cellular metabolism . In certain cell types, it has been shown to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 4-Chloro-6-ethoxy-2-methylpyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes . Additionally, 4-Chloro-6-ethoxy-2-methylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylpyrimidine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Chloro-6-ethoxy-2-methylpyrimidine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level must be reached before noticeable biological effects occur .
Metabolic Pathways
4-Chloro-6-ethoxy-2-methylpyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-ethoxy-2-methylpyrimidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for different cellular components .
Subcellular Localization
The subcellular localization of 4-Chloro-6-ethoxy-2-methylpyrimidine is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function within the cell, contributing to its overall biochemical effects .
属性
IUPAC Name |
4-chloro-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCZMZFAKWMXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


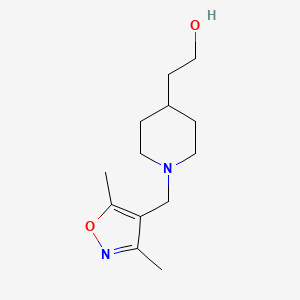
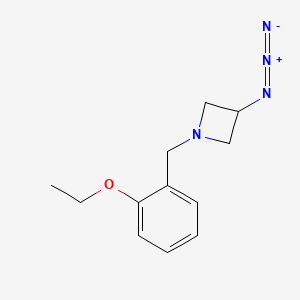
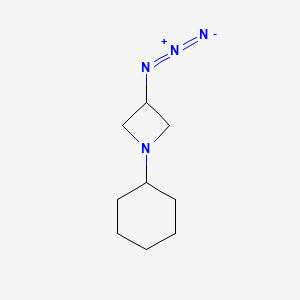
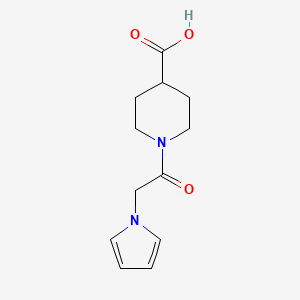

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)

